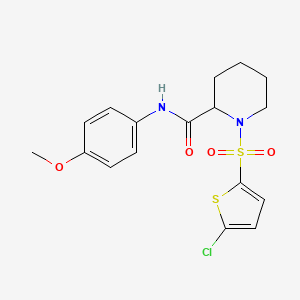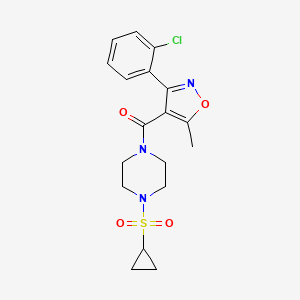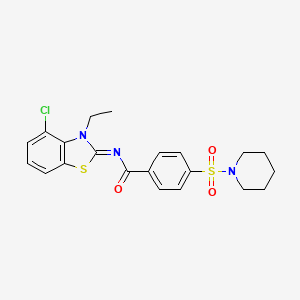![molecular formula C15H18N2O2 B2803682 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile CAS No. 2411195-62-3](/img/structure/B2803682.png)
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile, also known as CBAM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in synthetic chemistry and medicinal chemistry. CBAM is a heterocyclic compound that contains a cyclobutylaziridine ring and a methoxybenzonitrile moiety. In
Mecanismo De Acción
The mechanism of action of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile is not fully understood. However, it is believed that 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile exerts its biological activity by interacting with specific molecular targets in cells. For example, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile leads to the accumulation of acetylated histones, which can alter gene expression patterns and ultimately lead to cell death.
Biochemical and Physiological Effects
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes. In vivo studies have shown that 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in lab experiments is its relatively simple synthesis method. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile can be synthesized using commercially available starting materials and standard laboratory techniques. Additionally, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit potent biological activity at low concentrations, which makes it a useful tool for studying various biological processes.
One of the limitations of using 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in lab experiments is its limited solubility in aqueous solutions. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile is highly soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, but poorly soluble in water. This can make it difficult to use 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in certain types of experiments, such as cell-based assays.
Direcciones Futuras
There are several future directions for research on 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile. One area of interest is the development of more efficient synthesis methods for 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile and its derivatives. Another area of interest is the identification of the molecular targets of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile involves a multistep process that starts with the reaction of 3-methoxybenzaldehyde with cyclobutylamine to form 3-(cyclobutylamino)-4-methoxybenzaldehyde. This intermediate is then treated with sodium borohydride to reduce the aldehyde group to an alcohol. The resulting alcohol is then reacted with 2-chloromethyl-1-oxirane to form 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been widely studied for its potential applications in synthetic chemistry and medicinal chemistry. In synthetic chemistry, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has also been used as a reagent for the synthesis of amides, esters, and ethers.
In medicinal chemistry, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has been shown to exhibit antimicrobial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-[(1-cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-15-7-11(8-16)5-6-14(15)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRKVTPUMZLSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2CN2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2803599.png)


![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)
![4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B2803607.png)



![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2803617.png)

![6-(3-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2803620.png)
![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)
